![molecular formula C9H6F4O2 B068215 2-Fluoro-3-(trifluoromethyl)phenylacetic acid CAS No. 194943-83-4](/img/structure/B68215.png)
2-Fluoro-3-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a fluorinated building block . It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is C9H6F4O2 . It has a molecular weight of 222.14 . The structure includes a phenyl ring with a trifluoromethyl group and a fluoro group attached, as well as an acetic acid moiety .Physical And Chemical Properties Analysis
2-Fluoro-3-(trifluoromethyl)phenylacetic acid has a melting point of 113-116 °C . Its boiling point is predicted to be 258.3±35.0 °C . The compound has a density of 1.436±0.06 g/cm3 .Scientific Research Applications
Chemical Properties
“2-Fluoro-3-(trifluoromethyl)phenylacetic acid” is a chemical compound with the formula C₉H₆F₄O₂ . It has a molecular weight of 222.14 g/mol and a melting point of 113-116 °C . This compound is typically stored at ambient temperatures .
Pharmaceutical Applications
The trifluoromethyl group, which is present in “2-Fluoro-3-(trifluoromethyl)phenylacetic acid”, is found in many FDA-approved drugs . This group is known to exhibit numerous pharmacological activities . Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group as one of the pharmacophores .
Synthesis of Potential Antithrombotics
“2-Fluoro-3-(trifluoromethyl)phenylacetic acid” has been used in the synthesis of potential antithrombotics . Antithrombotics are drugs that reduce the formation of blood clots, and they are used to treat and prevent conditions such as heart disease and stroke.
Lipoxygenase Inhibitors
This compound has also been used in the development of lipoxygenase inhibitors . Lipoxygenases are enzymes that are involved in the metabolism of fatty acids, and inhibitors of these enzymes can be used to treat inflammatory diseases.
Preparation of N,N-diethyl [(α,α,α-triuoro- m -tolyl)]acetamide (DM156)
“2-Fluoro-3-(trifluoromethyl)phenylacetic acid” was used in the preparation of N,N-diethyl [(α,α,α-triuoro- m -tolyl)]acetamide (DM156) . DM156 is a compound that has potential applications in various fields of research.
Applications in Electronics
The trifluoromethyl group, which is present in “2-Fluoro-3-(trifluoromethyl)phenylacetic acid”, has applications in the field of electronics . Fluorine-containing compounds are known to exhibit unique properties that make them useful in this field .
Applications in Agrochemicals
Fluorine-containing compounds, such as “2-Fluoro-3-(trifluoromethyl)phenylacetic acid”, are also used in the development of agrochemicals . These compounds can be used to create pesticides and other agricultural products .
Catalysis
Finally, organo-fluorine compounds, including “2-Fluoro-3-(trifluoromethyl)phenylacetic acid”, have applications in catalysis . The unique properties of fluorine make these compounds effective catalysts in a variety of chemical reactions .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . Therefore, it’s possible that this compound may also interact with similar targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-8-5(4-7(14)15)2-1-3-6(8)9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLNEHPKQVCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939115 | |
Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethyl)phenylacetic acid | |
CAS RN |
194943-83-4, 178748-05-5 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194943-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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